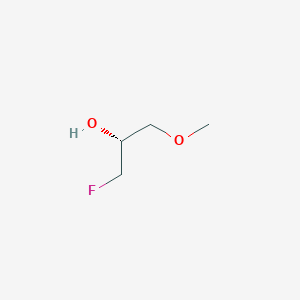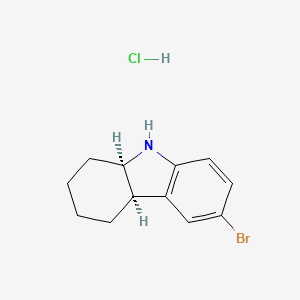
Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride, is a derivative of carbazole, a heterocyclic aromatic organic compound. Carbazole derivatives are known for their diverse biological activities and potential therapeutic applications. Although the specific compound is not directly mentioned in the provided papers, the synthesis and biological evaluation of similar carbazole derivatives are discussed, which can provide insights into the properties and potential applications of the compound .
Synthesis Analysis
The synthesis of carbazole derivatives typically involves the formation of the carbazole ring followed by functionalization at various positions on the ring. In the first paper, 9-(bromoalkyl)-1,4-dimethyl-9H-carbazole derivatives are synthesized from 1,4-dimethyl-9H-carbazole and dibromoalkane using a general synthetic method . This suggests that the synthesis of this compound could potentially follow a similar pathway, with specific attention to the stereochemistry to obtain the racemic mixture of the enantiomers.
Molecular Structure Analysis
The molecular structure of carbazole derivatives is crucial for their biological activity. In the first paper, good crystals of one of the derivatives were obtained, and the crystal structure was solved using X-ray diffractometry . This technique could also be applied to determine the molecular structure of this compound, which would be essential for understanding its interaction with biological targets.
Chemical Reactions Analysis
Carbazole derivatives can undergo various chemical reactions, which can be used to further modify the structure or to study the mechanism of action. The second paper describes an unusual double rearrangement during the synthesis of a related compound, which led to the formation of ortho- and para-f oxide-bridged phenylmorphan isomers . Such rearrangements and the conditions that lead to them could be relevant when considering the chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbazole derivatives, such as solubility, melting point, and stability, are important for their practical applications. The first paper provides a comprehensive characterization of the synthesized carbazole derivatives using IR, (1)H and (13)C NMR spectroscopy, GC-MS, and Elemental analysis . These techniques would be applicable to analyze the physical and chemical properties of this compound, providing a complete profile of the compound.
Biological Evaluation and Case Studies
The biological evaluation of carbazole derivatives is critical for their development as therapeutic agents. The first paper reports the cytotoxic effects of carbazole derivatives on A2780 ovarian cancer cells, with one derivative showing a stronger and dose-dependent anti-proliferative activity . Although the specific compound is not tested, this study provides a precedent for the potential biological activity of this compound, which could be evaluated in a similar manner to assess its therapeutic potential.
科学的研究の応用
1. Carbazoles in Environmental Studies
Carbazoles, including Rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride, are of significant interest due to their presence as contaminants in the environment. A study highlighted the anthropogenic origins of halogenated carbazoles in the environment, particularly focusing on their formation during the manufacture of halogenated indigo dyes. This research is crucial in understanding the environmental impact and potential toxicity of these compounds, paving the way for further studies on their environmental behavior and degradation mechanisms (Parette et al., 2015).
2. Carbazoles in Material Science
The physical and structural properties of carbazole compounds are explored for various applications in material science. A study aimed at understanding the impact of biofield energy treatment on carbazole demonstrated significant changes in its physical, spectral, and thermal properties. These modifications have implications for the compound's utility in material science, potentially leading to new applications or enhanced performance of carbazole-based materials (Trivedi et al., 2015).
3. Carbazoles in Construction Materials
In the construction industry, the use of recycled aggregate concrete (RAC) is gaining attention for its environmental benefits and cost-effectiveness. Research on the mechanical properties, durability, and structural performance of RAC provides valuable insights into its potential applications in civil engineering. It suggests that with proper design and construction, it is safe and feasible to apply RAC as a structural material in civil engineering projects (Xiao et al., 2012).
特性
IUPAC Name |
(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN.ClH/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12;/h5-7,9,11,14H,1-4H2;1H/t9-,11-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBDJZKQOLOBPZ-FOKYBFFNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=C(N2)C=CC(=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C3=C(N2)C=CC(=C3)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1807941-38-3 |
Source


|
| Record name | rac-(4aR,9aR)-6-bromo-2,3,4,4a,9,9a-hexahydro-1H-carbazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

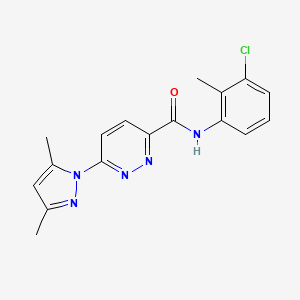


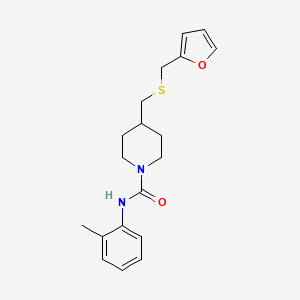
![1-[(6-Chloro-3-pyridinyl)methyl]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2518524.png)
![2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2518525.png)
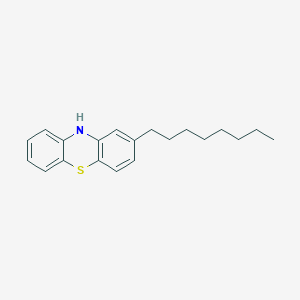
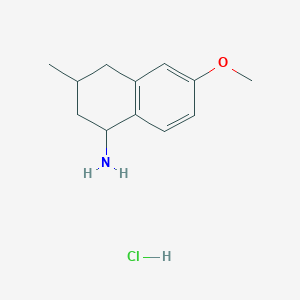
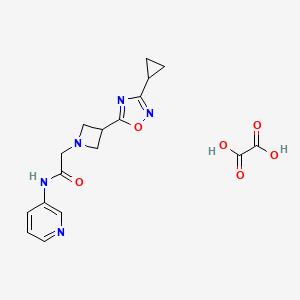
![10,13-Difluoro-2,8-dioxa-5-azatricyclo[7.4.0.0^{3,7}]trideca-1(13),9,11-triene hydrochloride](/img/structure/B2518531.png)
